molecular formula C27H24O18 B1660608 [(5R)-4,5-dihydroxy-3-(3,4,5-trihydroxybenzoyl)oxy-4-[(3,4,5-trihydroxybenzoyl)oxymethyl]oxolan-2-yl]methyl 3,4,5-trihydroxybenzoate CAS No. 79886-49-0

[(5R)-4,5-dihydroxy-3-(3,4,5-trihydroxybenzoyl)oxy-4-[(3,4,5-trihydroxybenzoyl)oxymethyl]oxolan-2-yl]methyl 3,4,5-trihydroxybenzoate

Cat. No.: B1660608
CAS No.: 79886-49-0
M. Wt: 636.5 g/mol
InChI Key: LLENXGNWVNSBQG-VFTFQOQOSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

1,2,6-Tri-O-galloyl-beta-D-glucose can be synthesized through the esterification of beta-D-glucose with gallic acid. The reaction typically involves the use of a catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process . The reaction conditions often include heating the mixture to a specific temperature to ensure complete esterification.

Industrial Production Methods

Industrial production of 1,2,6-Tri-O-galloyl-beta-D-glucose involves the extraction of the compound from plant sources. The extraction process includes steps such as solvent extraction, purification, and crystallization to obtain the pure compound . The use of advanced techniques such as high-performance liquid chromatography (HPLC) ensures the purity and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

1,2,6-Tri-O-galloyl-beta-D-glucose undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Quinones and other oxidation products.

    Hydrolysis: Gallic acid and glucose.

    Esterification: Higher galloyl esters.

Scientific Research Applications

1,2,6-Tri-O-galloyl-beta-D-glucose has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 1,2,6-Tri-O-galloyl-beta-D-glucose involves its interaction with various molecular targets and pathways. The compound exerts its effects through:

Comparison with Similar Compounds

1,2,6-Tri-O-galloyl-beta-D-glucose is unique among hydrolyzable tannins due to its specific structure and properties. Similar compounds include:

Properties

CAS No.

79886-49-0

Molecular Formula

C27H24O18

Molecular Weight

636.5 g/mol

IUPAC Name

[(2R,3S,4S,5R,6S)-3,4-dihydroxy-5,6-bis[(3,4,5-trihydroxybenzoyl)oxy]oxan-2-yl]methyl 3,4,5-trihydroxybenzoate

InChI

InChI=1S/C27H24O18/c28-11-1-8(2-12(29)18(11)34)24(39)42-7-17-21(37)22(38)23(44-25(40)9-3-13(30)19(35)14(31)4-9)27(43-17)45-26(41)10-5-15(32)20(36)16(33)6-10/h1-6,17,21-23,27-38H,7H2/t17-,21-,22+,23-,27+/m1/s1

InChI Key

LLENXGNWVNSBQG-VFTFQOQOSA-N

Isomeric SMILES

C1=C(C=C(C(=C1O)O)O)C(=O)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC(=O)C3=CC(=C(C(=C3)O)O)O)OC(=O)C4=CC(=C(C(=C4)O)O)O)O)O

SMILES

C1=C(C=C(C(=C1O)O)O)C(=O)OCC2C(C(C(O2)O)(COC(=O)C3=CC(=C(C(=C3)O)O)O)O)OC(=O)C4=CC(=C(C(=C4)O)O)O

Canonical SMILES

C1=C(C=C(C(=C1O)O)O)C(=O)OCC2C(C(C(C(O2)OC(=O)C3=CC(=C(C(=C3)O)O)O)OC(=O)C4=CC(=C(C(=C4)O)O)O)O)O

Origin of Product

United States

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